3,5-Dinitrophenyl beta-d-galactoside

β-Galactosidase mechanism Rate-limiting step Leaving group acidity

3,5-Dinitrophenyl β-D-galactoside (3,5-DNPG; CAS 50301-19-4; MW 346.25 g/mol) is a synthetic chromogenic aryl β-D-galactopyranoside that serves as a substrate for β-galactosidases (EC 3.2.1.23) across bacterial, yeast, and mammalian sources. Upon enzymatic hydrolysis, it releases 3,5-dinitrophenol as a yellow chromophore detectable by spectrophotometry.

Molecular Formula C12H14N2O10
Molecular Weight 346.25 g/mol
Cat. No. B13846076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrophenyl beta-d-galactoside
Molecular FormulaC12H14N2O10
Molecular Weight346.25 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1
InChIKeyVNPOTVPDCPRUPK-YBXAARCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitrophenyl β-D-Galactoside (3,5-DNPG): A Specialized Mechanistic Probe Substrate for β-Galactosidase Kinetics and Comparative Enzyme Studies


3,5-Dinitrophenyl β-D-galactoside (3,5-DNPG; CAS 50301-19-4; MW 346.25 g/mol) is a synthetic chromogenic aryl β-D-galactopyranoside that serves as a substrate for β-galactosidases (EC 3.2.1.23) across bacterial, yeast, and mammalian sources . Upon enzymatic hydrolysis, it releases 3,5-dinitrophenol as a yellow chromophore detectable by spectrophotometry [1]. Unlike the ubiquitous o-nitrophenyl-β-D-galactoside (ONPG) or p-nitrophenyl-β-D-galactoside (PNPG) used for routine activity assays, 3,5-DNPG belongs to a distinct substrate class in which the strongly electron-withdrawing 3,5-dinitrophenyl aglycone alters the rate-limiting step of the enzymatic reaction, making it uniquely suited for mechanistic dissection of the degalactosylation half-reaction [2].

Why ONPG, PNPG, or 2,4-DNPG Cannot Simply Replace 3,5-Dinitrophenyl β-D-Galactoside in Mechanistic and Kinetic Studies


Substituting 3,5-DNPG with ONPG or PNPG fundamentally alters the kinetic profile being measured. With ONPG (pKa of o-nitrophenol leaving group = 7.2) and PNPG (pKa ≈ 7.1), galactosylation is the rate-limiting step of the β-galactosidase catalytic cycle [1]. In contrast, the dinitrophenyl substrates 3,5-DNPG and 2,4-DNPG both shift the rate-limiting step to degalactosylation because their more acidic leaving groups accelerate galactosylation beyond the rate of degalactosylation [1]. Furthermore, even between the two dinitrophenyl positional isomers, the leaving group acidity differs substantially: the 3,5-dinitrophenol aglycone has a pKa of approximately 6.66–6.73, whereas the 2,4-dinitrophenol aglycone has a pKa of 3.96 [2][3]. This ~2.7 pKa-unit difference means that 3,5-DNPG provides a less acidic leaving group while still maintaining degalactosylation rate limitation, offering an intermediate mechanistic window that neither the more acidic 2,4-isomer nor the mononitro substrates can provide. Procurement of the correct isomer is therefore essential for experiments designed to probe degalactosylation kinetics, leaving-group effects, or transition-state structure without the confounding influence of excessively fast aglycone departure.

Quantitative Differentiation Evidence for 3,5-Dinitrophenyl β-D-Galactoside Versus Closest Comparators


Leaving Group pKa Determines the Rate-Limiting Step: 3,5-DNPG vs. ONPG and PNPG

The β-galactosidase-catalysed hydrolysis of ONPG and PNPG proceeds with galactosylation as the rate-limiting step, whereas hydrolysis of 3,5-DNPG shifts the rate limitation to degalactosylation. This was demonstrated by Sinnott and Viratelle (1973) through methanol competition experiments: methanol increased kcat for 3,5-DNPG and 2,4-DNPG but not for other nitrophenyl galactosides, indicating that a galactosyl-enzyme intermediate accumulates only with the dinitrophenyl substrates [1]. The aglycone pKa values explain this switch: o-nitrophenol pKa ≈ 7.2 and p-nitrophenol pKa ≈ 7.1 produce slower galactosylation (rate-limiting), while the 3,5-dinitrophenol pKa of 6.66–6.73 accelerates galactosylation sufficiently to make degalactosylation rate-limiting [1][2]. Thus, selecting 3,5-DNPG over ONPG or PNPG is essential for experiments whose endpoint is the degalactosylation rate constant rather than galactosylation.

β-Galactosidase mechanism Rate-limiting step Leaving group acidity Steady-state kinetics

Aglycone pKa Differentiation: 3,5-DNPG vs. 2,4-DNPG as Mechanistic Probes

Although both 3,5-DNPG and 2,4-DNPG exhibit rate-limiting degalactosylation with E. coli β-galactosidase, the leaving group acidity differs by approximately 2.7 pKa units [1][2]. The 2,4-dinitrophenol aglycone (pKa = 3.96) is a far better leaving group than 3,5-dinitrophenol (pKa = 6.73), meaning that the glycosidic bond of 2,4-DNPG is activated to a greater extent for nucleophilic displacement. This pKa difference provides a built-in structure–reactivity gradient: 2,4-DNPG probes degalactosylation under conditions of extremely favorable aglycone departure, while 3,5-DNPG probes degalactosylation with a more moderately activated leaving group that may better approximate the transition state of natural galactoside substrates (e.g., lactose leaving group pKa ≈ 15.5) [3]. Using both isomers in tandem enables linear free-energy relationship (LFER) analysis of β-galactosidase catalysis across a wider reactivity range than either isomer alone can provide.

Leaving group effect Dinitrophenol pKa Transition state structure Structure–reactivity relationship

Methanol Competition as a Diagnostic Tool: Quantitative Discrimination of Rate-Limiting Degalactosylation

Sinnott and Viratelle demonstrated that the initial fractional rate of increase of kcat as a function of methanol concentration is a diagnostic signature for substrates whose hydrolysis is rate-limited by degalactosylation. Both 3,5-DNPG and 2,4-DNPG showed this methanol-dependent kcat increase, whereas ONPG, PNPG, and other nitrophenyl substrates did not [1]. Quantitatively, methanol trapped the galactosyl-enzyme intermediate, converting it to methyl β-D-galactoside and thereby accelerating the overall rate. The fractional rate increase is proportional to the fraction of enzyme present as galactosyl-enzyme under steady-state conditions. For 3,5-DNPG, this fraction is significant, while for ONPG and PNPG it is negligible [1]. The methanol competition assay thus provides a direct, quantitative method to measure the degalactosylation rate constant (k3) that is uniquely applicable to 3,5-DNPG and 2,4-DNPG among commercially available chromogenic substrates.

Nucleophilic competition Galactosyl-enzyme intermediate Methanolysis kcat modulation

pH-Dependence of Both Half-Reactions: Shared Requirement for a Group of pKa ~9

Both the galactosylation and degalactosylation steps in the β-galactosidase-catalyzed hydrolysis of 3,5-DNPG require protonation of an enzyme group with a pKa of approximately 9 [1]. This finding, derived from pH-rate profiles of 3,5-DNPG hydrolysis, has mechanistic implications: it suggests that the same catalytic residue (or two residues with coincidentally similar pKa values) participates in both half-reactions, consistent with the double-displacement mechanism of retaining β-galactosidases where a general acid/base catalyst (Glu461 in E. coli lacZ) protonates the leaving group during galactosylation and deprotonates water during degalactosylation [2]. Because 3,5-DNPG makes degalactosylation rate-limiting, its pH-rate profile specifically reports on the ionization behavior of the residue(s) involved in degalactosylation, whereas pH studies with ONPG primarily report on galactosylation ionization. This differential reporting of the two half-reactions is not accessible with mononitrophenyl substrates.

pH-rate profile Catalytic residues General acid/base catalysis Enzyme ionization

Positional Isomer Specificity for Evolved β-Galactosidase (ebg) Studies: 3,4-DNPG vs. 3,5-DNPG

In studies of the experimentally evolved β-galactosidases ebgᵃ and ebgᵇ from E. coli, degalactosylation was shown to be rate-limiting for the hydrolysis of 3,4-dinitrophenyl-β-D-galactoside (3,4-DNPG), demonstrated by nucleophilic competition with methanol [1]. The same experimental system has been used to compare activity against p-nitrophenyl galactoside, 3-methylphenyl β-galactoside, and galactosyl-3-bromopyridinium ion, revealing that the first chemical step is less sensitive to leaving-group acidity in ebg enzymes compared to wild-type lacZ [2][3]. Extending these comparative studies to the 3,5-isomer would allow systematic mapping of how the nitro-substitution pattern (3,4- vs. 3,5-) affects degalactosylation rates in evolved enzymes. The commercial availability of 3,5-DNPG as a defined single isomer is critical for such structure–activity studies, as mixed or impure dinitrophenyl preparations would confound interpretation of positional effects.

ebg enzyme Experimental evolution Degalactosylation rate Positional isomer selectivity

Validated Research and Industrial Application Scenarios for 3,5-Dinitrophenyl β-D-Galactoside Based on Quantitative Differentiation Evidence


Mechanistic Enzymology: Direct Measurement of Degalactosylation Rate Constants in Retaining β-Galactosidases

3,5-DNPG is the substrate of choice for researchers who need to isolate and quantify the degalactosylation half-reaction (k3) of β-galactosidases. Because degalactosylation is rate-limiting with this substrate, steady-state kinetic parameters (kcat, kcat/Km) directly report on degalactosylation rather than galactosylation. The methanol competition assay developed by Sinnott and Viratelle [1] enables independent determination of the degalactosylation rate constant by monitoring the fractional increase in kcat as a function of methanol concentration. This application is specifically enabled by the 3,5-dinitrophenyl leaving group and cannot be replicated with ONPG or PNPG, where galactosylation remains rate-limiting.

Structure–Reactivity and Linear Free-Energy Relationship (LFER) Studies Across Dinitrophenyl Isomer Series

Because the 3,5-dinitrophenol leaving group has a pKa of 6.66–6.73 — intermediate between 2,4-dinitrophenol (pKa 3.96) and p-nitrophenol (pKa 7.1) — 3,5-DNPG fills an essential point on the Brønsted leaving-group dependence plot for β-galactosidase catalysis [2][3]. A complete LFER analysis requires at least three substrates spanning a pKa range: 2,4-DNPG (pKa 3.96), 3,5-DNPG (pKa 6.73), and PNPG (pKa 7.1). Omitting the 3,5-isomer leaves a gap of over 3 pKa units between the 2,4-dinitro and mononitro probes, severely weakening any correlation. Laboratories engaged in transition-state analysis of glycoside hydrolases should therefore procure all three substrates.

pH-Rate Profiling of Degalactosylation-Specific Catalytic Residue Ionization

The finding that both galactosylation and degalactosylation require protonation of a group with pKa ~9, established using 3,5-DNPG [1], makes this substrate uniquely suited for pH-dependence studies focused on the degalactosylation step. In wild-type or mutant β-galactosidases where degalactosylation may be selectively impaired (e.g., active-site mutants), 3,5-DNPG can report on changes in the ionization behavior of the general acid/base catalyst during the second half-reaction, information that is masked when using ONPG or PNPG.

Comparative Substrate Panels for Evolved and Metagenomic β-Galactosidase Characterization

For laboratories screening panels of natural, evolved, or metagenomically derived β-galactosidases, 3,5-DNPG serves as a diagnostic substrate to rapidly classify whether a given enzyme variant exhibits rate-limiting degalactosylation. Paired testing with ONPG (galactosylation-limited) and 3,5-DNPG (degalactosylation-limited) resolves which half-reaction is slower, providing immediate mechanistic insight without requiring pre-steady-state instrumentation [1][4]. This application is particularly relevant for enzyme engineering programs seeking to improve transglycosylation yields, where accumulation of the galactosyl-enzyme intermediate (favored by degalactosylation rate limitation) is a prerequisite for efficient glycosyl transfer to acceptor substrates.

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